2-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide
Overview
Description
2-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide is a chemical compound with the molecular formula C17H20N2O3S and a molecular weight of 332.42 g/mol . This compound is known for its unique structure, which includes a benzamide core substituted with a methylsulfonylamino group and a phenylethyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide typically involves the reaction of 2-aminobenzamide with methylsulfonyl chloride and 1-phenylethylamine . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
2-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit bacterial enzymes, contributing to its antimicrobial activity . Additionally, it can modulate inflammatory pathways, making it a potential candidate for anti-inflammatory drug development .
Comparison with Similar Compounds
2-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide can be compared with other similar compounds, such as:
2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but differ in their core structure and specific biological targets.
N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide: This compound has a different core structure and is used in different therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(methanesulfonamido)-N-(1-phenylethyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-12(13-8-4-3-5-9-13)17-16(19)14-10-6-7-11-15(14)18-22(2,20)21/h3-12,18H,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJLNQXIJKWJGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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